molecular formula C20H14Cl2N2O3S B10935048 2-{[4-(3,5-Dichlorophenyl)pyrimidin-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-{[4-(3,5-Dichlorophenyl)pyrimidin-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B10935048
M. Wt: 433.3 g/mol
InChI Key: YZZHJYOMIVIBPJ-UHFFFAOYSA-N
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Description

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a dichlorophenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and benzodioxin intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Dichlorophen: An antimicrobial agent with a dichlorophenyl structure.

    Digoxin: A cardiac glycoside with a complex structure and specific biological activity.

Uniqueness

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-ETHANONE is unique due to its combination of a pyrimidinyl group, a dichlorophenyl group, and a benzodioxin moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H14Cl2N2O3S

Molecular Weight

433.3 g/mol

IUPAC Name

2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C20H14Cl2N2O3S/c21-14-7-13(8-15(22)10-14)16-3-4-23-20(24-16)28-11-17(25)12-1-2-18-19(9-12)27-6-5-26-18/h1-4,7-10H,5-6,11H2

InChI Key

YZZHJYOMIVIBPJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=CC(=N3)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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